molecular formula C19H26O B14178276 2-Benzylidene-3-hexylcyclohex-3-en-1-ol CAS No. 917774-30-2

2-Benzylidene-3-hexylcyclohex-3-en-1-ol

Cat. No.: B14178276
CAS No.: 917774-30-2
M. Wt: 270.4 g/mol
InChI Key: QNGQTRQJGQEJHJ-UHFFFAOYSA-N
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Description

2-Benzylidene-3-hexylcyclohex-3-en-1-ol is a synthetic organic compound characterized by a cyclohexene ring substituted with a hydroxyl group at position 1, a hexyl chain at position 3, and a benzylidene moiety (an aromatic group attached via a double bond) at position 2.

Properties

CAS No.

917774-30-2

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

IUPAC Name

2-benzylidene-3-hexylcyclohex-3-en-1-ol

InChI

InChI=1S/C19H26O/c1-2-3-4-8-12-17-13-9-14-19(20)18(17)15-16-10-6-5-7-11-16/h5-7,10-11,13,15,19-20H,2-4,8-9,12,14H2,1H3

InChI Key

QNGQTRQJGQEJHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CCCC(C1=CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3-hexylcyclohex-3-en-1-ol typically involves the aldol condensation reaction between benzaldehyde and 3-hexylcyclohexanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and it is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-hexylcyclohex-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzylidene-3-hexylcyclohexanone or benzylidene-3-hexylcyclohexanoic acid.

    Reduction: Formation of 2-benzyl-3-hexylcyclohexanol.

    Substitution: Formation of brominated derivatives of the benzylidene group.

Scientific Research Applications

2-Benzylidene-3-hexylcyclohex-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Benzylidene-3-hexylcyclohex-3-en-1-ol involves its interaction with specific molecular targets. The benzylidene group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

A. 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol ()

  • Structure: Features a cyclohexenol core with a methyl group at position 3 and a prop-1-en-2-yl (isopropenyl) group at position 5.
  • Key Differences :
    • The target compound’s hexyl chain (C6H13) at position 3 increases hydrophobicity compared to the methyl group (CH3) in this analog.
    • The benzylidene group at position 2 in the target introduces aromaticity and conjugation, absent in this analog.
  • Implications: The isopropenyl group in this analog may enhance volatility, making it suitable for fragrance applications, whereas the target’s hexyl and benzylidene groups likely improve stability in nonpolar environments .

B. 2-Acetyl-2-cyclohexen-1-one ()

  • Structure: A cyclohexenone derivative with an acetyl group at position 2 and a ketone at position 1.
  • Key Differences :
    • Functional group: The target has a hydroxyl group (alcohol), while this compound has a ketone, altering reactivity (e.g., ketones undergo nucleophilic additions; alcohols participate in esterifications).
    • Substituents: The acetyl group (COCH3) in this compound is electron-withdrawing, contrasting with the electron-donating benzylidene group in the target.
  • Implications: The ketone’s polarity may increase solubility in polar solvents, whereas the target’s hydroxyl and hexyl groups balance polar and nonpolar interactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Functional Groups Key Properties (Inferred)
2-Benzylidene-3-hexylcyclohex-3-en-1-ol C20H26O 2-benzylidene, 3-hexyl Alcohol, alkene High lipophilicity, conjugation
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol C10H16O 3-methyl, 6-isopropenyl Alcohol, alkene Volatile, potential fragrance use
2-Acetyl-2-cyclohexen-1-one C8H10O2 2-acetyl Ketone, alkene Polar, reactive to nucleophiles

Hydroxyl Group Reactivity

The hydroxyl group in cyclohexenol derivatives (e.g., the target and compound) enables hydrogen bonding, enhancing solubility in polar solvents like ethanol or water. However, the target’s hexyl chain likely reduces this polarity, making it more compatible with lipid-based systems .

Benzylidene Conjugation Effects

The benzylidene group in the target compound may facilitate π-π stacking interactions or UV absorption due to conjugation, which is absent in non-aromatic analogs like 2-acetyl-2-cyclohexen-1-one. This property could be exploited in materials science for designing light-sensitive compounds .

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